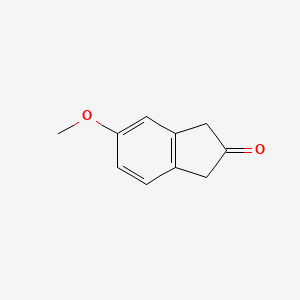

5-methoxy-1H-inden-2(3H)-one

Descripción general

Descripción

5-methoxy-1H-inden-2(3H)-one, also known as MI or 5-MeO-2,3-indolinedione, is a chemical compound with a molecular formula of C10H9NO2. It belongs to the class of indenone derivatives and is a versatile intermediate in organic synthesis. MI has been widely used in scientific research for its unique properties and potential applications in various fields.

Aplicaciones Científicas De Investigación

Energetic Properties and Effects

An experimental and computational study on the energetic properties of 5-methoxy-indanone has been carried out using mostly calorimetric techniques . The combustion and sublimation/vaporization enthalpies were determined via combustion calorimetry and Calvet microcalorimetry, respectively . The presence of a methoxy group contributes to a decrease in the gas-phase enthalpy of formation .

Biofuel Production

Scientific research and the chemical industry have developed a great interest in the production of advanced biofuels via pyrolysis bio-oil upgrading . 5-Methoxy-2-Indanone could potentially be used in this process.

Synthesis of Arthropodicidal Oxadiazines

5-Methoxy-2-Indanone is an important intermediate for the synthesis of arthropodicidal oxadiazines indoxacarb . A convenient and environmentally friendly method with higher yield and low cost compared to existing methods was developed .

Inhibition of Estrogen Receptor Negative Breast Cancer Growth

It has been postulated that methoxy-substituted cyclic compounds like 5-Methoxy-2-Indanone could inhibit estrogen receptor (ER) negative breast cancer growth in vitro .

Chemical Industry

5-Methoxy-2-Indanone is used in the chemical industry and is available for purchase from various suppliers . It’s used in the synthesis of a variety of chemical compounds .

Research and Development

Due to its unique properties, 5-Methoxy-2-Indanone is often used in research and development settings . It’s used in the development of new chemical processes and products .

Propiedades

IUPAC Name |

5-methoxy-1,3-dihydroinden-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-12-10-3-2-7-4-9(11)5-8(7)6-10/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYJHHLKVOTTOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(=O)C2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508230 | |

| Record name | 5-Methoxy-1,3-dihydro-2H-inden-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methoxy-1H-inden-2(3H)-one | |

CAS RN |

76413-89-3 | |

| Record name | 5-Methoxy-1,3-dihydro-2H-inden-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

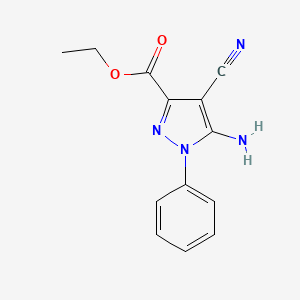

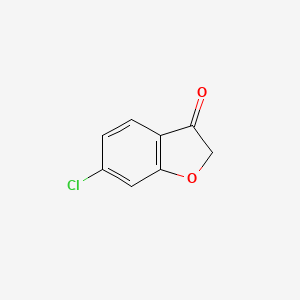

Feasible Synthetic Routes

Q & A

Q1: Can electric fields influence the synthesis of 5-methoxy-1H-inden-2(3H)-one?

A1: Yes, research has shown that interfacial electric fields can significantly impact the selectivity of reactions leading to 5-methoxy-1H-inden-2(3H)-one. A study demonstrated that by exploiting a field-induced interaction between titanium dioxide (TiO2) and a rhodium porphyrin catalyst, the product ratio in the synthesis of 5-methoxy-1H-inden-2(3H)-one from 1-diazo-3-(3-methoxyphenyl)propan-2-one could be shifted 16-fold. This effect was attributed to the electric field's ability to modulate the interaction between the catalyst and the TiO2 surface, thereby altering the reaction pathway. [] Similar selectivity effects were observed when hafnium dioxide (HfO2) and tantalum pentoxide (Ta2O5) were employed as dielectric materials. [] This highlights the potential of electric fields as a tool for controlling regioselectivity in organic synthesis.

Q2: How does the presence of a methoxy group at the 5-position of the indanone ring influence reactivity?

A2: Research suggests that the presence of a methoxy group at the 5-position of the indanone ring can increase the molecule's susceptibility to nitrogen elimination reactions. Studies on the synthesis of substituted 2-amino-indanoles found that those bearing a methoxy group at the 5-position readily underwent nitrogen elimination, yielding the corresponding 5-methoxy-2-indanones. [] This suggests that the electron-donating nature of the methoxy group may stabilize the transition state involved in nitrogen elimination, facilitating the reaction.

Q3: What alternative synthetic routes exist for producing 5-methoxy-1H-inden-2(3H)-one, besides those involving electric fields?

A3: One established method involves the synthesis of 5-methoxy-1H-inden-2(3H)-one as a byproduct during the acid-catalyzed hydrolysis of 5-methoxyindene 1,2-oxide. [] This reaction proceeds through a pH-independent pathway, yielding a mixture of 5-methoxy-2-indanone (29%) and diols (71%). [] This suggests that 5-methoxy-1H-inden-2(3H)-one can be accessed through various synthetic pathways, offering flexibility in its preparation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-methylimidazo[1,2-A]pyridine](/img/structure/B1590264.png)